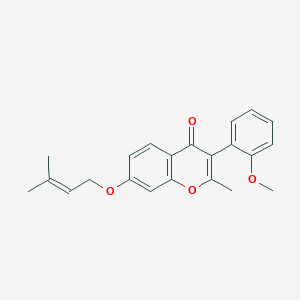![molecular formula C8H12O2 B2801738 1,8-Dioxaspiro[4.5]dec-3-ene CAS No. 2551117-58-7](/img/structure/B2801738.png)
1,8-Dioxaspiro[4.5]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dioxaspiro[4.5]dec-3-ene: is a spiro compound characterized by a unique structure where two rings share a single atom. This compound is known for its stability and versatility in various chemical reactions. It is often used as a building block in organic synthesis due to its ability to form stable intermediates.
Applications De Recherche Scientifique
1,8-Dioxaspiro[4.5]dec-3-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Dioxaspiro[4.5]dec-3-ene can be synthesized through the cycloaddition of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the spiro compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexanone and ethylene glycol are combined with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is isolated through distillation and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Dioxaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiro compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Mécanisme D'action
The mechanism of action of 1,8-Dioxaspiro[4.5]dec-3-ene involves its ability to interact with various molecular targets and pathways. The compound can form stable intermediates that facilitate chemical reactions, making it a valuable tool in organic synthesis. Its unique spiro structure allows it to participate in a variety of reactions, including cycloadditions and rearrangements .
Comparaison Avec Des Composés Similaires
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
Comparison: 1,8-Dioxaspiro[4.5]dec-3-ene is unique due to its specific ring size and the stability of its spiro structure. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in synthetic applications. Its ability to form stable intermediates and participate in a variety of reactions sets it apart from other spiro compounds .
Propriétés
IUPAC Name |
1,8-dioxaspiro[4.5]dec-3-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIFJCZSACVJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C=CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid](/img/structure/B2801656.png)
![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)



![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2801661.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)
![N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt](/img/structure/B2801667.png)



![N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2801672.png)


